Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
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Overview
Description
Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxymethyl group, and a di(propan-2-yl)pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate involves multiple steps. One common method includes the reaction of 4-fluorophenyl magnesium bromide with 5-hydroxymethylfurfural in anhydrous tetrahydrofuran (THF) under ice-water bath conditions. The mixture is then stirred at room temperature, followed by the addition of saturated ammonium chloride solution . The product is extracted using ethyl acetate and purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The reaction conditions are optimized for yield and purity, and the process is scaled up from laboratory methods to industrial production levels.
Chemical Reactions Analysis
Types of Reactions
Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and hydroxymethyl group play crucial roles in its biological activity, interacting with enzymes and receptors to exert its effects. The exact pathways and targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid, which have similar biological activities and structural features.
Fluorophenyl Compounds: Other fluorophenyl-containing compounds that share similar chemical properties and reactivity.
Uniqueness
Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H31FNNaO5 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H32FNO5.Na/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4;/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32);/q;+1/p-1 |
InChI Key |
DOMAMNIIAOIPRD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
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